2-(3-Fluorophenoxy)ethylamine
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Overview
Description
2-(3-Fluorophenoxy)ethylamine is an organic compound with the molecular formula C8H10FNO. It is a colorless to yellow liquid with a molecular weight of 155.17 g/mol . This compound is primarily used as a reagent in various chemical syntheses and has applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenoxy)ethylamine typically involves the reaction of 3-fluorophenol with ethylene oxide to form 2-(3-fluorophenoxy)ethanol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 2-(3-fluorophenoxy)acetaldehyde.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethylamines.
Scientific Research Applications
2-(3-Fluorophenoxy)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)ethylamine involves its interaction with specific molecular targets. For instance, as a neuronal nitric oxide synthase inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and vascular regulation .
Comparison with Similar Compounds
- 2-(2-Fluorophenoxy)ethylamine
- 2-(4-Fluorophenoxy)ethylamine
- 2-(3-Chlorophenoxy)ethylamine
Comparison: 2-(3-Fluorophenoxy)ethylamine is unique due to its specific fluorine substitution at the meta position on the phenyl ring. This substitution can influence its reactivity and interaction with biological targets compared to its ortho and para analogs. The presence of the fluorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
2-(3-fluorophenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSSEDORJLCBMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557913 |
Source
|
Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120351-93-1 |
Source
|
Record name | 2-(3-Fluorophenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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